molecular formula C10H10FNO4S B2759432 1-(Cyclopropylcarbamoyl)-2-fluorosulfonyloxybenzene CAS No. 2416243-52-0

1-(Cyclopropylcarbamoyl)-2-fluorosulfonyloxybenzene

Cat. No.: B2759432
CAS No.: 2416243-52-0
M. Wt: 259.25
InChI Key: JGXKEFRCJOHJGU-UHFFFAOYSA-N
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Description

1-(Cyclopropylcarbamoyl)-2-fluorosulfonyloxybenzene is an organic compound characterized by the presence of a cyclopropylcarbamoyl group and a fluorosulfonyloxy group attached to a benzene ring

Scientific Research Applications

1-(Cyclopropylcarbamoyl)-2-fluorosulfonyloxybenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

This is typically relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems or enzymes .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the hazards associated with it .

Future Directions

This involves predicting or suggesting future research directions or applications of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylcarbamoyl)-2-fluorosulfonyloxybenzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of Cyclopropylcarbamoyl Intermediate: The cyclopropylcarbamoyl group can be introduced through the reaction of cyclopropylamine with a suitable acylating agent, such as an acid chloride or anhydride.

    Introduction of Fluorosulfonyloxy Group: The fluorosulfonyloxy group can be introduced via sulfonylation, using reagents like fluorosulfonic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylcarbamoyl)-2-fluorosulfonyloxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and sulfonic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used, such as substituted amides or thiols.

    Oxidation: Oxidized derivatives, such as carboxylic acids.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Hydrolysis: Carboxylic acids and sulfonic acids.

Comparison with Similar Compounds

1-(Cyclopropylcarbamoyl)-2-fluorosulfonyloxybenzene can be compared with other similar compounds, such as:

    1-(Cyclopropylcarbamoyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of the fluorosulfonyloxy group.

    1-(Cyclopropylcarbamoyl)-2-methylsulfonyloxybenzene: Similar structure but with a methylsulfonyloxy group instead of the fluorosulfonyloxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(cyclopropylcarbamoyl)-2-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4S/c11-17(14,15)16-9-4-2-1-3-8(9)10(13)12-7-5-6-7/h1-4,7H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXKEFRCJOHJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC=C2OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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